NaV 1.7 Antagonist Activity: Meta‑Chlorochalcone Displays Sub‑Micromolar Potency While Para‑Chlorochalcone Shows No Reported NaV Activity
The target compound inhibits the human partially inactivated NaV 1.7 sodium channel with an IC₅₀ of 240 nM in a PatchXpress voltage‑clamp assay on HEK293 cells [1]. In contrast, the para‑chloro isomer (4‑chlorochalcone, CAS 956‑04‑7) has been extensively profiled in the literature and public databases, yet no NaV 1.7 antagonism has been reported for it; its documented pharmacology is confined to MAO‑B inhibition (IC₅₀ ≈ 0.066‑0.082 μM), MAO‑A inhibition (IC₅₀ ≈ 9.1–9.95 μM), and acetylcholinesterase inhibition (IC₅₀ ≈ 1.25–2.79 μM) [2][3]. This dichotomy demonstrates that the meta‑chloro substitution unlocks a distinct ion‑channel target space inaccessible to the para‑chloro analogue.
| Evidence Dimension | Human NaV 1.7 ion channel antagonism |
|---|---|
| Target Compound Data | IC₅₀ = 240 nM |
| Comparator Or Baseline | 4‑Chlorochalcone (CAS 956‑04‑7) – no NaV 1.7 activity reported in major databases (BindingDB, ChEMBL, PubChem) as of the search date |
| Quantified Difference | Not calculable (absence of measurable NaV 1.7 activity for comparator) |
| Conditions | Human NaV 1.7 partially inactivated state, HEK293 cells, PatchXpress automated patch‑clamp |
Why This Matters
For pain‑target discovery programs, the possession of a measurable NaV 1.7 IC₅₀ creates a distinct screening entry point that the para‑chloro isomer cannot provide, guiding procurement toward the meta‑chloro compound when ion‑channel profiling is the primary objective.
- [1] BindingDB, Entry BDBM50379389 (CHEMBL2010816), IC₅₀ = 240 nM for human NaV 1.7. View Source
- [2] Mathew, B. et al., Potent and selective inhibition of human monoamine oxidase‑B by 4‑dimethylaminochalcone and selected chalcone derivatives. Bull. Korean Chem. Soc. 2019, 40, 1018‑1023 (reports 4‑chlorochalcone MAO‑B IC₅₀ = 0.066 μM). View Source
- [3] BindingDB, Entry BDBM50440657 (CHEMBL227560), 4‑chlorochalcone MAO‑B IC₅₀ = 0.082 μM. View Source
